3-(2,5-Dimethylbenzoyl)thiophene
Overview
Description
3-(2,5-Dimethylbenzoyl)thiophene is an organic compound with the molecular formula C13H12OS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as material science, pharmaceuticals, and organic electronics .
Mechanism of Action
Target of Action
Thiophene-based analogs, such as 3-(2,5-Dimethylbenzoyl)thiophene, have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in developing advanced compounds with a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These properties suggest that the compound interacts with its targets, leading to changes that result in these effects.
Biochemical Pathways
Given the pharmacological properties of thiophene derivatives, it can be inferred that the compound likely affects multiple biochemical pathways related to inflammation, cancer progression, microbial growth, blood pressure regulation, and atherosclerosis .
Result of Action
Given the pharmacological properties of thiophene derivatives, it can be inferred that the compound likely has a variety of effects at the molecular and cellular level, potentially including anti-inflammatory, anticancer, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Biochemical Analysis
Biochemical Properties
3-(2,5-Dimethylbenzoyl)thiophene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can affect the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it may act as an inhibitor of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity or modulation of metabolic pathways. At high doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent metabolism. The metabolic products of this compound can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function. For example, the compound may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylbenzoyl)thiophene can be achieved through several methods. One common approach involves the condensation of 2,5-dimethylbenzoyl chloride with thiophene in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylbenzoyl)thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, hydrocarbons
Substitution: Halogenated thiophenes, nitrothiophenes, alkylthiophenes
Scientific Research Applications
3-(2,5-Dimethylbenzoyl)thiophene has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylbenzoyl)thiophene
- 3-(3-Methylbenzoyl)thiophene
- 3-(2,4-Dimethylbenzoyl)thiophene
Uniqueness
3-(2,5-Dimethylbenzoyl)thiophene is unique due to the specific positioning of the methyl groups on the benzoyl ring, which can influence its chemical reactivity and physical properties. This unique structure can lead to distinct applications and advantages in various fields .
Properties
IUPAC Name |
(2,5-dimethylphenyl)-thiophen-3-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-9-3-4-10(2)12(7-9)13(14)11-5-6-15-8-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXVYYSMOLMDNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641839 | |
Record name | (2,5-Dimethylphenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896618-60-3 | |
Record name | (2,5-Dimethylphenyl)-3-thienylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=896618-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-Dimethylphenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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